molecular formula C15H16N6O9 B14567703 2-(2,5-Dimethoxyphenyl)guanidine;2,4,6-trinitrophenol CAS No. 61705-94-0

2-(2,5-Dimethoxyphenyl)guanidine;2,4,6-trinitrophenol

Cat. No.: B14567703
CAS No.: 61705-94-0
M. Wt: 424.32 g/mol
InChI Key: JNVGWCSYFXPDBA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)guanidine typically involves the reaction of 2,5-dimethoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

2,4,6-Trinitrophenol, on the other hand, is synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition or explosion .

Industrial Production Methods

Industrial production of 2,4,6-trinitrophenol involves the continuous nitration of phenol in large reactors, followed by purification through crystallization and filtration. The process is designed to maximize yield while minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)guanidine;2,4,6-trinitrophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, modulating their activity. 2,4,6-Trinitrophenol exerts its effects through its strong electron-withdrawing nitro groups, which can participate in redox reactions and interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethoxyphenyl)guanidine;2,4,6-trinitrophenol is unique due to the combination of guanidine and nitroaromatic functionalities, which confer distinct chemical and biological properties. This dual nature allows for versatile applications in various fields, setting it apart from other similar compounds .

Properties

CAS No.

61705-94-0

Molecular Formula

C15H16N6O9

Molecular Weight

424.32 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)guanidine;2,4,6-trinitrophenol

InChI

InChI=1S/C9H13N3O2.C6H3N3O7/c1-13-6-3-4-8(14-2)7(5-6)12-9(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5H,1-2H3,(H4,10,11,12);1-2,10H

InChI Key

JNVGWCSYFXPDBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=C(N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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